N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-19(22-11-14-5-6-17-18(9-14)28-13-27-17)20(25)23-12-21(26)8-7-15-3-1-2-4-16(15)10-21/h1-6,9,26H,7-8,10-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOFWMQWEKWMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis. This suggests that this compound may have similar effects, potentially leading to the death of targeted cells.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O5
- Molecular Weight : 370.40 g/mol
- CAS Number : 1421448-94-3
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions typically utilizing benzo[d][1,3]dioxole derivatives and oxalamide functionalities. The structural integrity is crucial for its biological activity and is confirmed through techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures to this compound. For instance:
- In Vitro Studies : Research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent activity compared to established chemotherapeutics like doxorubicin .
-
Mechanism of Action : The anticancer mechanisms include:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) pathway have shown promise in reducing tumor growth.
- Apoptosis Induction : Annexin V-FITC assays indicate enhanced apoptosis in treated cells.
- Cell Cycle Arrest : Analysis reveals that these compounds can induce cell cycle arrest at the G0/G1 phase.
- Mitochondrial Pathway Modulation : Studies on proteins such as Bax and Bcl-2 suggest that these compounds may influence mitochondrial pathways leading to apoptosis .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds:
Preparation Methods
Reactivity Considerations
- Benzo[d]dioxol-5-ylmethanamine : The electron-rich benzodioxole ring may slightly deactivate the amine, necessitating prolonged reaction times or elevated temperatures.
- (2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine : The secondary hydroxyl group requires protection (e.g., silylation or acetylation) to prevent undesired side reactions during amidation.
Stepwise Amidation via Oxalyl Chloride
Mono-Amide Formation
The first amidation step involves reacting oxalyl chloride with benzo[d]dioxol-5-ylmethanamine under inert conditions.
Procedure :
- Oxalyl chloride (1.2 equiv) is added dropwise to a cooled (−10°C) solution of the amine in anhydrous dichloromethane.
- The mixture is stirred for 4 hours at 0°C, yielding N1-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride as an intermediate.
Key Observation : Excess oxalyl chloride is removed under vacuum to prevent di-amide formation.
Second Amidation with Protected Amine
The intermediate is reacted with TBS-protected (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine (1.1 equiv) in tetrahydrofuran (THF) at reflux.
Reaction Conditions :
- Temperature: 60°C
- Duration: 6 hours
- Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 89% after deprotection using tetrabutylammonium fluoride (TBAF).
One-Pot Coupling Using Activating Agents
HATU-Mediated Amide Bond Formation
A one-pot strategy employing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enables simultaneous amidation.
Procedure :
- Oxalic acid (1.0 equiv) is activated with HATU (2.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF).
- Both amines (1.05 equiv each) are added sequentially at 0°C, followed by stirring at 25°C for 12 hours.
Yield : 85% after recrystallization from ethanol/water.
Advantage : Minimizes intermediate isolation steps, enhancing overall efficiency.
Solvent-Dependent Synthesis Optimization
Ethanol vs. Dichloromethane
Comparative studies in ethanol and dichloromethane reveal solvent polarity significantly impacts reaction kinetics.
Data Table 1: Solvent Effects on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 25 | 24 | 78 |
| Dichloromethane | 25 | 12 | 89 |
| Tetrahydrofuran | 60 | 6 | 93 |
Polar aprotic solvents like THF enhance nucleophilic attack on the oxalyl chloride intermediate, accelerating amidation.
Protective Group Strategies
Hydroxyl Group Protection
The tetrahydronaphthalenol hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation or nucleophilic interference.
Deprotection Protocol :
Purification and Characterization
Crystallization Techniques
Crude product is recrystallized from ethanol/water (4:1), yielding colorless crystals.
Purity Analysis :
- HPLC: 99.2% (C18 column, acetonitrile/water 70:30)
- 1H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, NH), 6.85–6.75 (m, 3H, aromatic), 4.25 (s, 2H, CH2).
Scalability and Industrial Feasibility
Q & A
Q. 1.1. What are the key considerations for synthesizing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.
- Step 2 : Sequential coupling of the benzo[d][1,3]dioxol-5-ylmethylamine and (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine groups under controlled conditions .
- Critical Parameters : Use of inert atmospheres (N₂/Ar), solvents like dichloromethane (DCM) or dimethylformamide (DMF), and precise temperature control (e.g., reflux at 80–100°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Q. 1.2. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzo[d][1,3]dioxole and tetrahydronaphthalenyl moieties. Key signals include aromatic protons (δ 6.7–7.2 ppm) and hydroxyl protons (δ 2.5–3.5 ppm, broad) .
- IR Spectroscopy : Confirms amide bonds (C=O stretch ~1650–1700 cm⁻¹) and hydroxyl groups (O-H stretch ~3200–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₂O₅: 409.1764) .
Advanced Research Questions
Q. 2.1. How do structural modifications influence the compound’s antiproliferative activity against cancer cell lines?
- Key Findings :
- The benzo[d][1,3]dioxole group enhances membrane permeability, while the tetrahydronaphthalenyl moiety contributes to hydrophobic interactions with cellular targets (e.g., tubulin) .
- Substituting the hydroxyl group with electron-withdrawing groups (e.g., -NO₂) increases cytotoxicity in CCRF-CEM leukemia cells (IC₅₀: 1.2 μM vs. 4.5 μM for the parent compound) .
- Experimental Design :
- Perform SAR studies using analogs with modified aromatic/hydroxyl groups.
- Use MTT assays and flow cytometry to quantify apoptosis and cell cycle arrest (e.g., G2/M phase arrest in MIA PaCa-2 pancreatic cancer cells) .
Q. 2.2. What methodologies are effective for elucidating the compound’s mechanism of action in biological systems?
- Molecular Docking : Simulate interactions with tubulin (PDB ID: 1SA0) to identify binding sites. The oxalamide core forms hydrogen bonds with β-tubulin residues (e.g., Asp226, Lys254) .
- Cellular Assays :
- Western blotting to assess apoptosis markers (e.g., cleaved caspase-3, PARP).
- Immunofluorescence microscopy to visualize microtubule destabilization .
- Contradictions : Some studies report conflicting IC₅₀ values (e.g., 2.8 μM in LNCaP vs. 5.1 μM in HEK293), suggesting cell-type-specific uptake or metabolism .
Q. 2.3. How can researchers resolve discrepancies in reported solubility and bioavailability data?
- Issue : Solubility in aqueous buffers varies widely (e.g., 0.12 mg/mL in PBS vs. 1.5 mg/mL in DMSO) .
- Methodology :
- Use dynamic light scattering (DLS) to assess aggregation in physiological buffers.
- Apply prodrug strategies (e.g., esterification of the hydroxyl group) to improve solubility by 3–5 fold .
- Validation : Compare pharmacokinetic profiles in rodent models using LC-MS/MS .
Methodological Recommendations
- Synthesis : Prioritize palladium-catalyzed coupling for regioselective amide bond formation .
- Bioactivity Testing : Include 3D tumor spheroid models to mimic in vivo conditions better than monolayer cultures .
- Data Reproducibility : Use standardized protocols for solubility measurements (e.g., shake-flask method with UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
